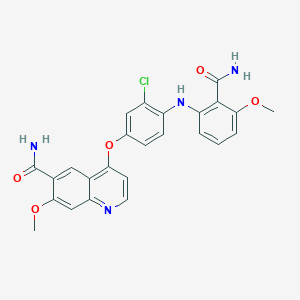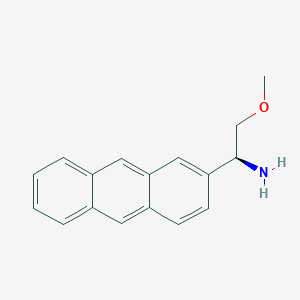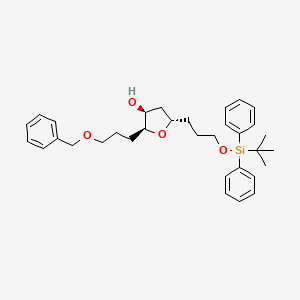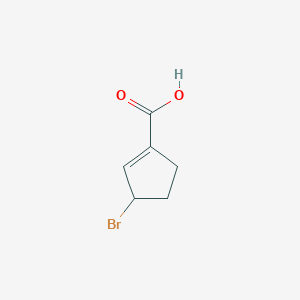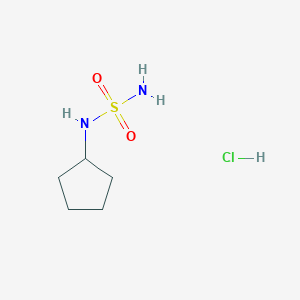
N-Cyclopentylaminosulfonamidehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentylaminosulfonamidehcl is a compound that belongs to the class of sulfonamides, which are organosulfur compounds containing the sulfonamide functional group. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, hypoglycemic, and anti-inflammatory properties . This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the sulfonamide group, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-Cyclopentylaminosulfonamidehcl typically involves the reaction of cyclopentylamine with a sulfonyl chloride in the presence of a base. The general reaction can be represented as follows:
Cyclopentylamine+Sulfonyl chloride→N-Cyclopentylaminosulfonamide+HCl
In an industrial setting, the preparation of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-Cyclopentylaminosulfonamidehcl can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Cyclopentylaminosulfonamidehcl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-Cyclopentylaminosulfonamidehcl involves its interaction with specific molecular targets and pathwaysBy inhibiting this pathway, sulfonamides can effectively inhibit bacterial growth and proliferation .
Comparison with Similar Compounds
N-Cyclopentylaminosulfonamidehcl can be compared with other sulfonamide compounds, such as sulfamethoxazole, sulfasalazine, and sulfadiazine. These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
Sulfamethoxazole: Commonly used in combination with trimethoprim for the treatment of bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
This compound is unique due to the presence of the cyclopentyl group, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C5H13ClN2O2S |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
(sulfamoylamino)cyclopentane;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)7-5-3-1-2-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H |
InChI Key |
KARNCRPHXJNORW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


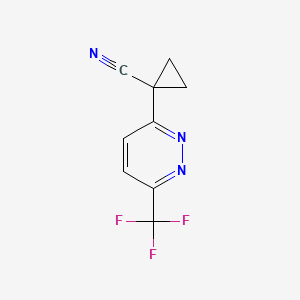

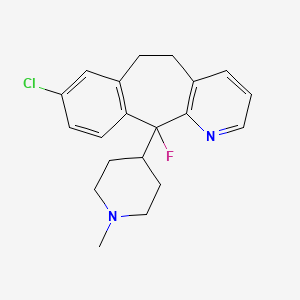
![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)
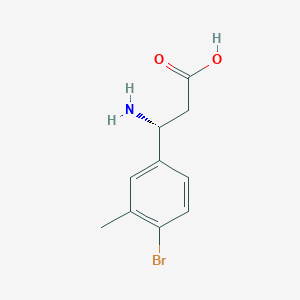
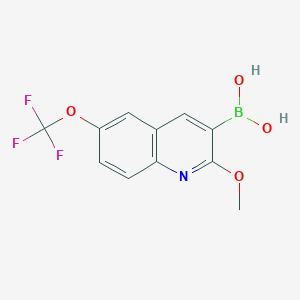

![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)
